N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C18H19FN2O2 and a molecular weight of 314.36 g/mol . This compound is characterized by the presence of a fluorobenzoyl group, a methylpyridinyl group, and a dimethylpropanamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.
Coupling with Methylpyridine: The 2-fluorobenzoyl chloride is then reacted with 4-methylpyridine in the presence of a base such as triethylamine to form the intermediate N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]amide.
Introduction of the Dimethylpropanamide Group: Finally, the intermediate is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with nucleophilic groups replacing the fluorine atom.
Scientific Research Applications
N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-chlorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide
- N-[3-(2-bromobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide
- N-[3-(2-iodobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide
Uniqueness
N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide is unique due to the presence of the fluorine atom in the benzoyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
2095411-18-8 |
---|---|
Molecular Formula |
C18H19FN2O2 |
Molecular Weight |
314.4 |
Purity |
95 |
Origin of Product |
United States |
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